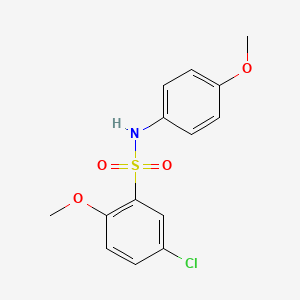

![molecular formula C19H14ClNO3 B5235737 4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B5235737.png)

4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone, also known as ABPP (Activity-Based Protein Profiling) probe, is a chemical compound used in scientific research to study the activity of enzymes in biological systems.

Mecanismo De Acción

4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe works by covalently binding to the active site of enzymes, which results in the formation of a stable complex. This complex can be visualized and quantified using a variety of techniques, including gel electrophoresis, mass spectrometry, and fluorescence microscopy. The irreversible binding of 4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe to enzymes allows for the identification and quantification of active enzymes in complex biological systems.

Biochemical and Physiological Effects:

4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe has been shown to have a wide range of biochemical and physiological effects. It has been used to identify and study the activity of enzymes involved in a variety of biological processes, including cell signaling, protein degradation, and metabolism. 4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe has also been used to study the effects of drugs and other small molecules on enzyme activity, providing valuable insights into their mechanisms of action.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe has several advantages for lab experiments. It allows for the identification and quantification of active enzymes in complex biological systems, providing valuable insights into their function and regulation. 4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe is also highly specific, allowing for the identification of individual enzymes within complex mixtures. However, 4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe has some limitations. It requires the use of specialized techniques, such as gel electrophoresis and mass spectrometry, which can be time-consuming and expensive. Additionally, 4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe may not be suitable for the study of all enzymes, as it requires the presence of an active site for binding.

Direcciones Futuras

There are several future directions for the use of 4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe in scientific research. One potential application is the study of enzyme activity in disease states, such as cancer and Alzheimer's disease. 4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe could be used to identify and quantify changes in enzyme activity that occur during disease progression, providing valuable insights into disease mechanisms and potential therapeutic targets. Additionally, 4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe could be used to study the effects of environmental toxins and pollutants on enzyme activity, providing insights into their mechanisms of toxicity. Finally, 4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe could be used to develop new drugs and therapies that target specific enzymes, providing a more targeted approach to disease treatment.

Métodos De Síntesis

The synthesis of 4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe involves the reaction of 4-chlorophenyl isocyanate with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate, which is then reacted with allyl bromide to form the final product. The purity of the product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Aplicaciones Científicas De Investigación

4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe is widely used in biochemical research to identify and study the activity of enzymes in complex biological systems. It works by irreversibly binding to the active site of enzymes, allowing for their identification and quantification. 4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone probe has been used to study a wide range of enzymes, including proteases, kinases, and phosphatases, in various organisms, including bacteria, plants, and animals.

Propiedades

IUPAC Name |

(4E)-3-(4-chlorophenyl)-4-[(2-prop-2-enoxyphenyl)methylidene]-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3/c1-2-11-23-17-6-4-3-5-14(17)12-16-18(21-24-19(16)22)13-7-9-15(20)10-8-13/h2-10,12H,1,11H2/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQOBCBRBBLGTG-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC=C1/C=C/2\C(=NOC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-3-(4-chlorophenyl)-4-[2-(prop-2-en-1-yloxy)benzylidene]-1,2-oxazol-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

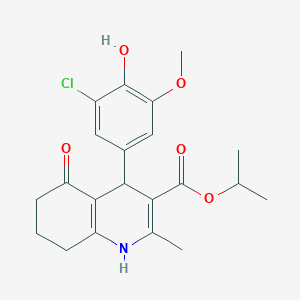

![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5235676.png)

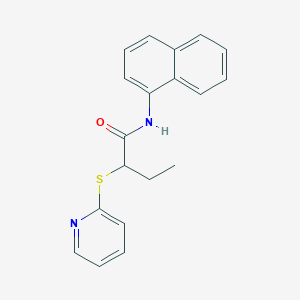

![7-(4-fluorophenyl)-2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5235683.png)

![(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5235695.png)

![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5235696.png)

![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235698.png)

![2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)

![6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B5235705.png)

![N-(2,4-dichlorophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5235716.png)

![N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5235730.png)

![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)

amino]methyl}phosphonate](/img/structure/B5235779.png)